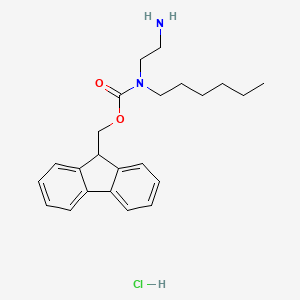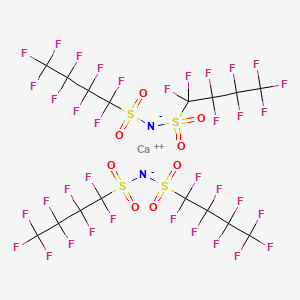
9-(4-Dihydroxyborylbutyl)guanine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9-(4-Dihydroxyborylbutyl)guanine involves several steps. Researchers have explored different synthetic routes to obtain this compound. One common approach is the modification of guanine through boronation reactions. Precise details regarding the synthetic methods, reagents, and conditions used can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and interactions. It consists of a guanine base (a purine) linked to a boron-containing side chain. The boron atom is directly attached to the guanine ring, affecting its electronic properties. Researchers have characterized this structure using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of this compound is of interest. It can participate in various reactions, including nucleophilic substitutions, coordination with metal ions, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its potential applications and reactivity patterns .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
9-(4-Hydroxybutyl)guanine, an analogue of acyclovir, showcases a unique crystal structure. In a study by Birnbaum, Johansson, and Shugar (1987), the crystal structure of 9-(4-Hydroxybutyl)guanine was analyzed, highlighting its potential in understanding nucleoside conformations and interactions (Birnbaum, Johansson, & Shugar, 1987).
Antiviral Activity
Larsson et al. (1983) synthesized 9-(3,4-dihydroxybutyl)guanine and found it effective against herpes simplex virus types 1 and 2 in cell culture. This compound showed selective inhibition of herpesvirus DNA synthesis and low cellular toxicity, suggesting its potential as an antiviral agent (Larsson et al., 1983).
In another study, Larsson et al. (1983) evaluated the antiherpes activity of 9-(4-Hydroxybutyl)guanine, finding it inhibited herpes simplex virus effectively. The study also explored its mechanism of action, particularly its selective inhibition of viral DNA synthesis (Larsson, Alenius, Johansson, & Oberg, 1983).
Imaging Agent for Viral Infection and Gene Therapy
Alauddin and Conti (1998) reported on the synthesis of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), proposing its use as an imaging agent for viral infections and gene therapy. This study is significant for its potential applications in medical imaging and diagnosis (Alauddin & Conti, 1998).
Redox Potential Modification
Pakiari, Dehghanpisheh, and Haghighi (2015) focused on modifying the redox potential of guanine, including 9-substituted guanine derivatives. Their research is important for applications in electrochemical DNA-based biosensors and other technological advancements (Pakiari, Dehghanpisheh, & Haghighi, 2015).
Synthesis and Evaluation of Analogues
Bailey and Harnden (1988) explored the synthesis of various analogues of the antiviral acyclonucleoside 9-(4-hydroxy-3-hydroxymethylbutyl)guanine. Their research contributes to the understanding of acyclonucleosides and their potential therapeutic applications (Bailey & Harnden, 1988).
Mecanismo De Acción
Understanding the mechanism of action is crucial for assessing the compound’s biological effects. While research on this specific compound is ongoing, boronated molecules often exhibit unique properties due to the presence of boron. Potential mechanisms may involve interactions with enzymes, nucleic acids, or other cellular components. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-amino-6-oxo-1H-purin-9-yl)butylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN5O3/c11-9-13-7-6(8(16)14-9)12-5-15(7)4-2-1-3-10(17)18/h5,17-18H,1-4H2,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBCKBQNIDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCN1C=NC2=C1N=C(NC2=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

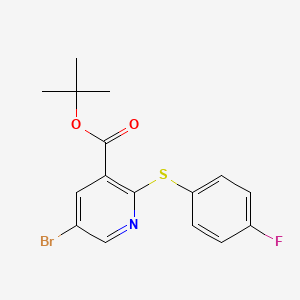
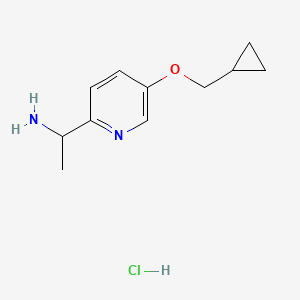

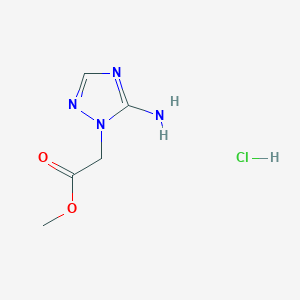
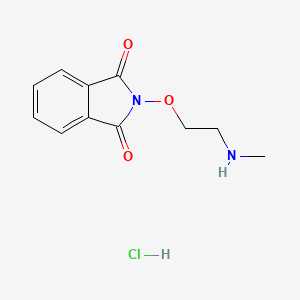
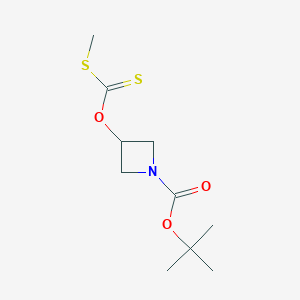
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)
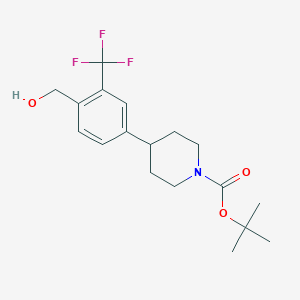
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
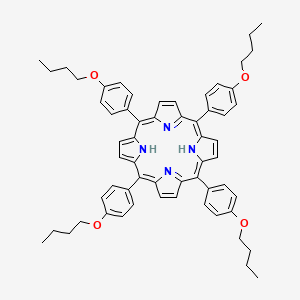

![1-[(5-Methyl-1H-imidazol-4-YL)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1486968.png)
